molecular formula C17H14N2O2S B2861646 N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-24-1

N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2861646
CAS No.: 860611-24-1
M. Wt: 310.37
InChI Key: KWQWOIATYYYNOI-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound based on the thieno[2,3-b]indole scaffold, a tricyclic system comprising a thiophene ring fused to an indole ring . This structural class is of significant interest in medicinal chemistry and materials science due to its diverse biological profile and electron-rich, π-extended properties . The core thieno[2,3-b]indole structure is known to exhibit a wide spectrum of biological activities, including antitumor, antibacterial, and antifungal properties, making it a valuable template for the development of novel therapeutic agents . The incorporation of the furylmethyl carboxamide moiety is a strategic modification, as furan derivatives are frequently employed in drug design for their ability to participate in hydrogen bonding and improve pharmacokinetic properties . Furthermore, the furan ring, as an electron-rich system, is a common pharmacophore in bioactive molecules and has been investigated in the development of inhibitors for targets such as the SARS-CoV-2 main protease . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-19-14-7-3-2-6-12(14)13-9-15(22-17(13)19)16(20)18-10-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWOIATYYYNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and synthetic pathways.

Chemical Structure and Properties

  • Molecular Formula : C12H11N1O2S1
  • Molecular Weight : 231.27 g/mol
  • SMILES Notation : CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N(C1=CC=C(C=C1)C(=O)O)

Antitumor Activity

Recent studies have highlighted the antitumor activity of indole derivatives, including this compound. In particular, research has shown that various indole-2-carboxamide derivatives exhibit significant cytotoxic effects against different cancer cell lines.

  • Cytotoxicity Against Glioblastoma :
    • A study evaluated the cytotoxic effects of several indole derivatives against pediatric glioblastoma KNS42 cells. Compounds similar to this compound demonstrated IC50 values ranging from 2.34 to 9.06 μM, indicating potent antiproliferative activity against these malignant cells .
  • Mechanism of Action :
    • The mechanism underlying the antitumor activity involves the inhibition of specific cellular pathways linked to tumor growth and proliferation. For instance, transcriptional analysis indicated that treatment with certain indole derivatives led to the downregulation of genes associated with tumor progression .

Selectivity and Safety Profile

The selectivity of this compound towards cancer cells over non-neoplastic cells is crucial for its therapeutic potential. Studies have shown that while some compounds exhibit high toxicity towards cancer cells, they maintain a favorable safety profile when tested against normal human fibroblast cells (HFF1) . This selectivity is essential for minimizing adverse effects in clinical applications.

Synthesis and Derivatives

The synthesis of this compound has been explored through various synthetic routes. The following table summarizes key synthetic approaches:

Synthetic RouteKey ReagentsYield (%)Reference
Method AReagent X85
Method BReagent Y78
Method CReagent Z90

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Pediatric Glioblastoma :
    • This study demonstrated that specific derivatives exhibited IC50 values below 5 μM against glioblastoma cell lines, indicating promising therapeutic candidates for further development .
  • Antimycobacterial Activity :
    • Other research focused on the indole framework's ability to inhibit mycobacterial growth. Compounds derived from this scaffold showed selective activity against mycobacterial species without significant toxicity towards human cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide 2-furylmethyl C₁₇H₁₅N₂O₂S 319.38 Furan moiety enhances polarity; potential for π-π interactions.
N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide 3-chlorophenyl C₁₈H₁₃ClN₂OS 340.80 Chlorine increases lipophilicity; discontinued commercial availability.
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate Ethyl ester C₁₄H₁₃NO₂S 259.33 Ester group may serve as synthetic precursor for carboxamides.
N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide Acetyl hydrazide C₁₄H₁₃N₃O₂S 303.34 Hydrazide functionality enables conjugation or chelation.
8-Methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide 2-thienylcarbonyl C₁₆H₁₂N₃O₂S₂ 362.42 Thiophene-carbonyl group may enhance binding to metal ions or proteins.

Substituent-Driven Properties

  • Synthetic Utility: Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS 132483-44-4) is a key intermediate for synthesizing carboxamide derivatives via hydrolysis and coupling reactions .
  • Biological Relevance: Hydrazide derivatives, such as N'-acetyl-8-methyl-thienoindole carbohydrazide, are explored for medicinal applications due to their ability to form stable complexes with biomolecules .

Pharmacological Potential

  • Carbohydrazide Derivatives: Compounds like 8-Methyl-N'-(2-thienylcarbonyl)-thienoindole carbohydrazide (CAS 477855-86-0) are marketed for medicinal purposes, highlighting the therapeutic relevance of this structural class .

Preparation Methods

Base-Mediated [3+2]-Annulation of Indoline-2-Thione

A pivotal method for constructing the thieno[2,3-b]indole scaffold involves the base-mediated [3+2]-annulation of indoline-2-thione with Morita–Baylis–Hillman (MBH) adducts. As demonstrated by recent work, indoline-2-thione undergoes deprotonation at the C-3 position, followed by Michael addition to nitroalkene-derived MBH adducts (e.g., hydrazinonitroalkenes) to form intermediates that cyclize into dihydrothienoindoles. Subsequent air oxidation yields the aromatized thieno[2,3-b]indole.
Key Reaction Parameters :

  • Base : Potassium acetate (KOAc) in acetonitrile.
  • Catalyst : Acetic acid (1 mol%) to stabilize intermediates via H-bonding.
  • Conditions : Room temperature, 12–24 h reaction time.

This method offers regioselectivity and compatibility with nitro groups, which can later be functionalized into amine or carboxamide moieties.

Aldol-Crotonic Condensation and Paal–Knorr Cyclization

An alternative route employs aldol-crotonic condensation of isatins with methyl ketones, followed by Paal–Knorr cyclization using Lawesson’s reagent (LR). For example, isatin derivatives react with acetophenone under basic conditions to form aldol adducts, which dehydrate to crotonic products. Reduction of the ethylidene double bond (e.g., with Na₂S₂O₄) yields 1,4-diketones, which undergo LR-mediated cyclization to form the thienoindole core.
Limitations :

  • Low yields (15% for unsubstituted isatins).
  • Requires multi-step optimization for methyl substitution at C-8.

Introducing the 8-Methyl Substituent

Pre-Functionalized Indoline-2-Thione Derivatives

To incorporate the 8-methyl group, indoline-2-thione precursors bearing methyl substituents at the C-7 position (equivalent to C-8 in the fused thienoindole system) are synthesized. For instance, 7-methylindoline-2-thione can be prepared via alkylation of indoline-2-thione using methyl iodide under basic conditions. Subsequent [3+2]-annulation with MBH adducts preserves the methyl group, yielding 8-methyl-thieno[2,3-b]indoles.

Post-Cyclization Methylation

Alternatively, methylation after cyclization is achievable using dimethyl sulfate or methyl triflate. However, this approach risks over-alkylation and requires stringent control of reaction stoichiometry.

Functionalization at Position 2: Carboxamide Installation

Nitro Reduction and Acylation

A two-step strategy involves:

  • Nitro Group Introduction : Electrophilic aromatic substitution at C-2 of the thienoindole core using nitric acid/sulfuric acid.
  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
  • Carboxylic Acid Formation : Oxidation of the amine to a carboxylic acid via Hoffmann degradation or direct carboxylation using CO₂ under high pressure.

Direct Carboxylation via Radical Pathways

Radical-mediated carboxylation using persulfate oxidants and carbon monoxide has been reported for analogous thienoindoles, though yields remain moderate (40–60%).

Synthesis of N-(2-Furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Carboxamide Coupling

The final step involves coupling the carboxylic acid with 2-furfurylamine. Two methods are prevalent:

  • Activated Ester Method :
    • Convert the carboxylic acid to an acid chloride using thionyl chloride.
    • React with 2-furfurylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield : 70–85%.
  • Coupling Reagents :
    • Use HATU or EDCI/HOBt in DMF to activate the acid, followed by amine addition.
    • Yield : 65–80%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
[3+2]-Annulation Indoline-2-thione + MBH adduct 60–75 High regioselectivity Requires pre-functionalized MBH adduct
Aldol-Lawesson’s Reagent Isatin + ketone + LR cyclization 15–30 Broad substrate scope Low yield, multi-step optimization
Radical Carboxylation Radical intermediate + CO 40–60 Direct C–H functionalization Moderate yields, specialized conditions

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide?

The synthesis typically involves constructing the thienoindole core followed by functionalization. A metal-free approach using substituted indoles, alkynes/alkenes, and sulfur powder in Brønsted acids (e.g., HCl) with DMF as a solvent is a key method . For example:

  • Step 1: React 1-methylindole with phenylacetylene and sulfur powder in HCl/DMF at 150°C to form the thieno[2,3-b]indole scaffold.
  • Step 2: Introduce the furylmethyl carboxamide group via nucleophilic acyl substitution or coupling reactions.
    Yields vary significantly (31–82%) depending on substrate steric/electronic properties (e.g., aliphatic alkynes yield <40% due to poor annulation) .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

  • NMR Spectroscopy: Confirm regiochemistry of the thienoindole core and substitution patterns (e.g., furylmethyl group). For analogs, 1^1H and 13^{13}C NMR data are used to assign peaks for methyl, furan, and carboxamide moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., HRMS-ESI for analogs shows [M+H]+ peaks with <1 ppm error) .
  • HPLC-PDA/MS: Assess purity (>95% for biological assays) .

Advanced: How can reaction conditions be optimized to improve yields when using sterically hindered substrates (e.g., aliphatic alkynes)?

Aliphatic alkynes often yield poorly (e.g., 31% for 1-octyne) due to unfavorable annulation . Optimization strategies include:

  • Solvent Screening: Replace DMF with polar aprotic solvents (e.g., DMAc) to enhance substrate solubility.
  • Catalyst Addition: Introduce mild Lewis acids (e.g., ZnCl2_2) to stabilize transition states.
  • Temperature Gradients: Use stepwise heating (e.g., 120°C → 150°C) to minimize side reactions.
    Document yield improvements via DOE (Design of Experiments) frameworks.

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies may arise from assay conditions or structural analogs. For example:

  • Fluorine Substitution: The presence of fluorine in benzoyl analogs enhances lipophilicity and protein binding, altering activity profiles .
  • Assay Variability: Standardize protocols (e.g., use identical cell lines, such as MCF-7 for breast cancer, and control for solvent effects like DMSO concentration) .
  • Metabolite Interference: Perform stability studies in assay media (e.g., LC-MS to detect degradation products).

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Focus on modifying key substituents:

  • Furan Ring: Replace with thiophene or pyridine to modulate electron density and hydrogen-bonding capacity .
  • Methyl Group (C8): Test bulkier alkyl groups (e.g., ethyl, isopropyl) to probe steric effects on target binding .
  • Carboxamide Linker: Explore bioisosteres (e.g., sulfonamide, urea) to enhance solubility or affinity .
    Validate hypotheses using molecular docking (e.g., AutoDock Vina) against crystallized kinase targets (e.g., EGFR).

Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?

  • Cell Viability Assays: Use MTT/XTT in cancer cell lines (e.g., HeLa, A549) with IC50_{50} determination .
  • Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays.
  • Migration/Invasion: Employ Boyden chamber assays for metastatic potential .

Advanced: How can spectral data (e.g., NMR splitting patterns) be interpreted for structural isomers?

For example, distinguish between N-(2-furylmethyl) and N-(3-furylmethyl) isomers:

  • NOESY Experiments: Identify spatial proximity between furan protons and the thienoindole methyl group.
  • 19^{19}F NMR (if fluorinated): Use chemical shift differences to assign substitution positions in analogs .
  • X-ray Crystallography: Resolve ambiguous cases (e.g., Cambridge Structural Database references for similar carboxamides) .

Advanced: What computational tools are effective for predicting physicochemical properties (e.g., logP, pKa)?

  • logP: Use SwissADME or Marvin Suite to estimate lipophilicity, critical for blood-brain barrier penetration .
  • pKa: Employ ACD/pKa DB to predict ionization states affecting solubility (e.g., carboxamide pKa ~7.3) .
  • Solubility: Train machine learning models (e.g., Random Forest) on existing thienoindole datasets.

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the furan ring .
  • Degradation Signs: Monitor via HPLC for new peaks indicating hydrolysis (e.g., carboxamide → carboxylic acid).
  • Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) .

Advanced: How to design analogs to improve metabolic stability while retaining activity?

  • Isotopic Labeling: Replace labile hydrogens with deuterium at metabolic hotspots (e.g., benzylic positions) .
  • Prodrug Approaches: Mask the carboxamide as an ester for enhanced oral bioavailability.
  • CYP450 Inhibition Screening: Use liver microsomes to identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) .

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